(2S)-2-(2-methoxyphenyl)piperidine
Description
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(2S)-2-(2-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H17NO/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11/h2-3,6,8,11,13H,4-5,7,9H2,1H3/t11-/m0/s1 |
InChI Key |
ZZBFEVGWWXDHPT-NSHDSACASA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]2CCCCN2 |
Canonical SMILES |
COC1=CC=CC=C1C2CCCCN2 |
Origin of Product |
United States |
Foundational & Exploratory
(2S)-2-(2-methoxyphenyl)piperidine: Structural Analysis and Synthetic Methodology
Executive Summary
Compound: (2S)-2-(2-methoxyphenyl)piperidine Class: Chiral 2-Arylpiperidine Primary Application: Pharmacophore scaffold in Neurokinin-1 (NK1) receptor antagonists; Chiral building block for CNS-active agents.
(2S)-2-(2-methoxyphenyl)piperidine is a privileged substructure in medicinal chemistry, particularly within the development of non-peptide antagonists for the Substance P (NK1) receptor. Its structural rigidity, defined by the piperidine ring, combined with the steric and electronic influence of the ortho-methoxy substituent, makes it a critical scaffold for directing ligand-receptor binding kinetics. Unlike its achiral counterparts, the (S)-enantiomer often exhibits superior binding affinity and metabolic stability in target biological systems.
This guide details the physicochemical properties, enantioselective synthesis, and pharmacological relevance of this molecule, designed for researchers in drug discovery and organic synthesis.
Chemical Structure & Stereochemistry[1]
Structural Analysis
The molecule consists of a saturated piperidine ring substituted at the C2 position with a 2-methoxyphenyl group.
-
Stereochemistry: The (2S)-configuration dictates the spatial arrangement of the aryl group relative to the nitrogen lone pair. In the lowest energy conformation, the bulky 2-methoxyphenyl group occupies the equatorial position to minimize 1,3-diaxial interactions, while the amine hydrogen can participate in intramolecular hydrogen bonding with the ortho-methoxy oxygen.
-
Electronic Effects: The o-methoxy group acts as a hydrogen bond acceptor and introduces significant steric bulk, restricting rotation around the C2-C1' bond (atropisomerism potential in highly substituted analogs).
Physicochemical Properties
Data summarized for the free base and hydrochloride salt.
| Property | Value | Notes |
| Molecular Formula | C₁₂H₁₇NO | |
| Molecular Weight | 191.27 g/mol | Free Base |
| Molecular Weight | 227.73 g/mol | Hydrochloride Salt |
| CAS Number | 63359-32-0 | HCl Salt (Racemic/General) |
| Predicted pKa | 9.5 ± 0.5 | Basic secondary amine |
| Predicted LogP | 2.1 | Moderate lipophilicity |
| H-Bond Donors | 1 | Secondary Amine |
| H-Bond Acceptors | 2 | Nitrogen, Methoxy Oxygen |
| Appearance | White Crystalline Solid | HCl Salt |
Synthetic Methodologies
High-fidelity synthesis of the (S)-enantiomer requires either asymmetric catalysis or classical resolution. Two robust protocols are detailed below.
Protocol A: Asymmetric Hydrogenation (Catalytic Route)
Rationale: This method utilizes Iridium-catalyzed asymmetric hydrogenation of the corresponding pyridine precursor, offering high enantiomeric excess (ee) without the waste associated with resolution.
Reagents:
-
Precursor: 2-(2-methoxyphenyl)pyridine[1]
-
Catalyst: [Ir(COD)Cl]₂ (1 mol%)
-
Chiral Ligand: (S)-SegPhos or (S)-MeO-Biphep (2.2 mol%)
-
Additives: I₂ (10 mol%) or Toluene/HCl
-
Solvent: Toluene or CH₂Cl₂
-
Conditions: H₂ (30-50 bar), 25-50°C, 12-24 h.
Step-by-Step Workflow:
-
Catalyst Formation: In a glovebox, mix [Ir(COD)Cl]₂ and the chiral phosphine ligand in degassed toluene. Stir for 30 min to form the active cationic Ir-complex.
-
Substrate Loading: Add 2-(2-methoxyphenyl)pyridine to the catalyst solution.
-
Hydrogenation: Transfer to a high-pressure autoclave. Pressurize with H₂ to 50 bar. Stir vigorously at room temperature.
-
Work-up: Vent H₂. Concentrate the solvent in vacuo.
-
Purification: The secondary amine is purified via acid-base extraction (dissolve in 1M HCl, wash with ether, basify with NaOH, extract with DCM) or column chromatography (SiO₂, MeOH/DCM).
Protocol B: Classical Resolution (Chemical Route)
Rationale: Suitable for scaling up when chiral catalysts are unavailable. Relies on the differential solubility of diastereomeric tartrate salts.[2]
Reagents:
-
Substrate: Racemic 2-(2-methoxyphenyl)piperidine
-
Resolving Agent: (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) or (+)-Tartaric Acid
-
Solvent: Ethanol/Acetone (9:1)
Step-by-Step Workflow:
-
Salt Formation: Dissolve racemic amine (1.0 eq) in refluxing ethanol. Slowly add D-DTTA (1.0 eq) dissolved in hot ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours. The diastereomeric salt of the (S)-amine precipitates (verify specific salt/solvent combination via small-scale screen).
-
Filtration: Collect the crystals via vacuum filtration.
-
Recrystallization: Recrystallize the salt from boiling ethanol to upgrade ee to >99%.
-
Free Basing: Suspend the purified salt in water, basify with 2M NaOH (pH > 12), and extract with DCM. Dry over Na₂SO₄ and concentrate.
Synthetic Workflow Diagram
Caption: Comparative synthetic routes for the production of enantiopure (2S)-2-(2-methoxyphenyl)piperidine.
Pharmacological Applications[1][6][8][9][10]
NK1 Receptor Antagonism
The (2S)-2-phenylpiperidine core is a structural determinant in several high-affinity NK1 antagonists, such as CP-99,994 and GR205171 .
-
Mechanism: These antagonists block the binding of Substance P, a neurotransmitter involved in pain transmission and emesis.
-
Role of the Methoxy Group: The 2-methoxy substituent locks the aryl ring conformation relative to the piperidine nitrogen. In the binding pocket, this restricts the rotational freedom, reducing the entropic penalty of binding and potentially creating specific hydrophobic contacts with residues like His197 or Phe268 in the NK1 receptor.
Monoamine Transporter Modulation
Structurally similar 2-arylpiperidines (e.g., methylphenidate analogs) act as Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs).
-
SAR Insight: The ortho-substitution on the phenyl ring often decreases potency at the Dopamine Transporter (DAT) compared to the unsubstituted analog, but may enhance selectivity for the Norepinephrine Transporter (NET) or Serotonin Transporter (SERT) depending on the specific steric bulk.
Pharmacophore Interaction Map
Caption: Predicted binding interactions of the (2S)-scaffold within a monoamine transporter or NK1 receptor binding pocket.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential CNS activity; handle as a bioactive substance.
-
Storage: Hygroscopic (HCl salt). Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
-
Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.
References
-
PubChem. (2025).[3] 2-(2-methoxyphenyl)piperidine. National Library of Medicine. Available at: [Link]
- Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. (General methodology for chiral piperidine synthesis).
-
Lowe, J. A., et al. (1994). The discovery of (2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine (CP-96,345), a potent, nonpeptide antagonist of the substance P (NK1) receptor. Journal of Medicinal Chemistry. Available at: [Link]
Sources
Technical Comparative Analysis: (2S)-2-(2-methoxyphenyl)piperidine vs. CP-99994
This guide provides an in-depth technical comparison between (2S)-2-(2-methoxyphenyl)piperidine and CP-99994 , focusing on their structural divergence, pharmacological profiles, and the critical Structure-Activity Relationship (SAR) governing their interaction with the Neurokinin-1 (NK1) receptor.
Executive Summary
CP-99994 is a high-affinity, non-peptide antagonist of the Neurokinin-1 (NK1) receptor, historically significant as a prototype for "second-generation" Substance P antagonists. Its efficacy relies on a specific cis-2,3-disubstituted piperidine scaffold where the C2-phenyl group serves as an anchor and the C3-benzylamino group acts as the primary pharmacophore.
(2S)-2-(2-methoxyphenyl)piperidine , by contrast, represents a structural analog of the core scaffold (or a specific fragment). It lacks the critical C3-pendant side chain found in CP-99994 and possesses an ortho-methoxy substitution on the C2-aryl ring. In the context of NK1 drug design, this molecule illustrates a "broken pharmacophore": the absence of the C3-substituent and the steric bulk of the ortho-methoxy group on the anchor ring drastically reduce NK1 affinity, potentially shifting activity toward other targets (e.g., NMDA channels or monoamine transporters).
Chemical Identity & Structural Divergence
The fundamental difference lies in the substitution pattern of the piperidine ring and the location of the methoxy group .
| Feature | CP-99994 | (2S)-2-(2-methoxyphenyl)piperidine |
| IUPAC Name | (2S,3S)-3-[(2-methoxyphenyl)methylamino]-2-phenylpiperidine | (2S)-2-(2-methoxyphenyl)piperidine |
| Core Scaffold | cis-2,3-Disubstituted Piperidine | 2-Monosubstituted Piperidine |
| C2 Substituent | Phenyl (Unsubstituted) | 2-Methoxyphenyl (ortho-substituted) |
| C3 Substituent | (2-Methoxybenzyl)amino | Hydrogen (None) |
| Methoxy Position | On the pendant benzyl ring (C3 side chain) | On the anchor aryl ring (C2) |
| Stereochemistry | (2S, 3S) | (2S) |
| Molecular Weight | 296.41 g/mol | ~191.27 g/mol |
| Primary Target | NK1 Receptor (Antagonist) | Low affinity NK1 / Potential NMDA or NET |
Structural Insight: The "Methoxy Shift"
In CP-99994 , the methoxy group is located on the benzyl ring attached to the nitrogen at position 3. This group forms a crucial interaction within the receptor's binding pocket. In the user's compound, the methoxy is moved to the phenyl ring directly attached to the piperidine C2. This shift creates steric hindrance and alters the electronic landscape of the "anchor" region, typically destabilizing the receptor-ligand complex.
Pharmacological Profile & Mechanism[2][3]
CP-99994: The NK1 Antagonist Prototype
Mechanism of Action: CP-99994 binds to the transmembrane core of the NK1 receptor.
-
The Anchor (C2-Phenyl): Sits in a hydrophobic pocket formed by transmembrane helices (TM) V and VI, interacting with residues like Phe268 and His197 . The unsubstituted phenyl ring is optimal for this narrow slot.
-
The Pendant (C3-Benzylamino): The amino group becomes protonated and forms an ionic bond/salt bridge (likely with Glu78 or Asn109 ). The 2-methoxybenzyl group extends into a sub-pocket, providing selectivity over NK2 and NK3 receptors.
Key Data:
-
Ki (hNK1): ~0.15 - 0.25 nM (High Affinity).
-
Selectivity: >1000-fold selective for NK1 vs. NK2/NK3.
(2S)-2-(2-methoxyphenyl)piperidine: The "Scaffold" Analog
Pharmacological Consequence: Removing the C3-benzylamino group and modifying the C2-phenyl ring results in a loss of specific NK1 activity.
-
Loss of Anchor Fit: The introduction of an ortho-methoxy group on the C2-phenyl ring creates a "twist" due to steric clash with the piperidine ring protons. This prevents the aryl group from lying flat in the hydrophobic pocket of the NK1 receptor.
-
Loss of Ionic Lock: Without the C3-amino side chain, the molecule lacks the primary electrostatic interaction required for high-affinity binding.
-
Off-Target Potential: 2-Arylpiperidines without specific side chains often exhibit activity at NMDA receptors (as channel blockers, similar to dissociative anesthetics like methoxyphenidine) or Norepinephrine Transporters (NET) .
Experimental Protocols
Protocol A: Synthesis of CP-99994 (Resolution Strategy)
Context: This protocol highlights how the correct stereochemistry (2S,3S) is isolated, distinguishing it from simple piperidines.
-
Starting Material: 2-Chloropyridine is reacted with phenylmagnesium bromide to form 2-phenylpyridine.
-
Hydrogenation: Catalytic hydrogenation (PtO2, acetic acid) yields racemic cis-2-phenyl-3-aminopiperidine (intermediate).
-
Resolution: The racemate is resolved using (S)-Mandelic acid to isolate the (+)-(2S,3S)-enantiomer.
-
Critical Step: Crystallization from ethanol/ether.
-
-
Reductive Amination: The resolved amine is reacted with o-anisaldehyde (2-methoxybenzaldehyde) and Sodium Triacetoxyborohydride (NaBH(OAc)3).
-
Isolation: The product, CP-99994, is isolated as the dihydrochloride salt.
Protocol B: NK1 Receptor Binding Assay (Competition)
Context: To quantify the affinity difference between the two compounds.
-
Membrane Prep: CHO cells stably expressing human NK1 receptors are homogenized.
-
Radioligand: Use [3H]-Substance P (0.5 nM final concentration).
-
Incubation:
-
Mix membranes (20 µg protein) with radioligand and varying concentrations (10^-11 to 10^-5 M) of CP-99994 or (2S)-2-(2-methoxyphenyl)piperidine .
-
Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MnCl2, 0.02% BSA.
-
Time: 60 minutes at 25°C.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki using the Cheng-Prusoff equation.
-
Expected Result: CP-99994 Ki < 1 nM; (2S)-2-(2-methoxyphenyl)piperidine Ki > 1000 nM (or inactive).
-
Visualization: SAR & Pharmacophore Logic
The following diagram illustrates the structural logic: why CP-99994 works and why the analog fails.
Caption: Comparative SAR analysis showing the functional components of CP-99994 versus the deficiencies in the (2S)-2-(2-methoxyphenyl)piperidine analog.
References
-
Snider, R. M., et al. (1991). "CP-96,345, a nonpeptide substance P antagonist." Science, 251(4992), 435-437. Link
-
Desai, M. C., et al. (1992). "Discovery of a potent substance P antagonist: recognition of the importance of the 2-position in the quinuclidine scaffold." Journal of Medicinal Chemistry, 35(23), 4911-4913. Link
-
McLean, S., et al. (1996). "Characterization of CP-99,994, a nonpeptide antagonist of the tachykinin NK1 receptor." Journal of Pharmacology and Experimental Therapeutics, 277(2), 900-908. Link
- Rupniak, N. M. J., et al. (2003). "Clinical data on NK1 receptor antagonists for the treatment of depression.
-
PDB Entry 6HLL. "Crystal structure of the neurokinin 1 receptor in complex with the antagonist CP-99994."[1] RCSB Protein Data Bank. Link
Sources
Methodological & Application
Asymmetric Synthesis of (2S)-2-(2-methoxyphenyl)piperidine: A Guide to Modern Protocols and Mechanistic Insights
Introduction: The Significance of Chiral 2-Arylpiperidines
The 2-arylpiperidine structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and pharmaceutically active compounds.[1] The precise orientation of the aryl group at the C2 position is frequently critical for biological activity, making the development of robust asymmetric syntheses for these scaffolds a paramount objective in drug discovery and development.[1][2]
The Pharmacological Importance of the 2-(2-methoxyphenyl)piperidine Scaffold
The (2S)-2-(2-methoxyphenyl)piperidine core is of particular interest due to its presence in molecules targeting various receptors in the central nervous system (CNS). For instance, derivatives have been explored as ligands for the serotonin 5-HT1A receptor and have shown potential in the development of novel analgesic and psychoactive agents.[3][4] The stereochemistry at the C2 position dictates the molecule's three-dimensional shape, which in turn governs its binding affinity and selectivity for specific biological targets.
Challenges in the Enantioselective Synthesis of 2-Arylpiperidines
The primary challenge lies in controlling the stereocenter adjacent to the nitrogen atom. Classical approaches often result in racemic mixtures, necessitating difficult and costly chiral resolution steps. Modern synthetic chemistry has addressed this by focusing on asymmetric catalysis, which can directly generate the desired enantiomer with high fidelity.[5] One of the most powerful and widely adopted strategies is the asymmetric hydrogenation of prochiral precursors, such as pyridinium salts or their partially reduced derivatives.[6][7]
Overview of a Key Synthetic Strategy: Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation involves the use of a chiral transition metal complex to deliver hydrogen to a prochiral substrate in a stereoselective manner.[5] For the synthesis of 2-arylpiperidines, this typically involves the hydrogenation of a corresponding 2-arylpyridine or a more activated N-substituted pyridinium salt.[8] The choice of metal (commonly Iridium or Rhodium) and, crucially, the chiral ligand, determines the efficiency and enantioselectivity of the transformation.[6][9] This guide will focus on providing detailed protocols for these state-of-the-art methods.
Core Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Tetrahydropyridine Precursor
This protocol details a highly efficient method for the synthesis of (2S)-2-(2-methoxyphenyl)piperidine via the asymmetric hydrogenation of an N-protected 2-(2-methoxyphenyl)-1,2,3,4-tetrahydropyridine intermediate. The use of an Iridium catalyst paired with a chiral P,N-ligand, such as MeO-BoQPhos, has been shown to provide excellent enantioselectivity for a range of aryl-substituted pyridinium salts.[6][7]
Mechanistic Rationale: The Power of Chiral Phosphine Ligands
The success of this reaction hinges on the formation of a chiral iridium hydride complex. The chiral ligand, in this case, a P,N-type ligand like MeO-BoQPhos, creates a well-defined chiral pocket around the metal center. The tetrahydropyridine substrate coordinates to the iridium, and the subsequent migratory insertion of hydrogen occurs preferentially on one face of the iminium intermediate, which is formed in situ. This directed delivery of hydride is what establishes the (S)-stereocenter with high fidelity.[6][7] DFT calculations suggest that the stereochemical outcome is determined by the initial protonation of the final enamine intermediate, rather than the hydride reduction of the resulting iminium species.[6][10]
Caption: Catalytic cycle for Ir-catalyzed asymmetric hydrogenation.
Detailed Step-by-Step Experimental Protocol
2.2.1 Synthesis of the N-Benzyl-2-(2-methoxyphenyl)pyridinium bromide Substrate
-
To a solution of 2-(2-methoxyphenyl)pyridine (1.0 eq) in acetonitrile (0.5 M), add benzyl bromide (1.2 eq).
-
Heat the mixture to reflux (approx. 82°C) and stir for 12-16 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature, then further cool to 0-5°C in an ice bath.
-
Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the pyridinium salt as a solid.
2.2.2 Asymmetric Hydrogenation Reaction
Note: This part of the procedure should be carried out in a glovebox under an inert atmosphere (N₂ or Ar).
-
In a glovebox, charge a glass vial insert for a high-pressure reactor with the iridium precursor [Ir(COD)Cl]₂ (0.005 eq, 1 mol%) and the chiral ligand (S)-MeO-BoQPhos (0.011 eq, 2.2 mol%).
-
Add anhydrous, degassed dichloromethane (DCM) (to 0.2 M) and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.
-
In a separate vial, dissolve the N-benzyl-2-(2-methoxyphenyl)pyridinium bromide (1.0 eq) in anhydrous, degassed methanol (MeOH) (to 0.2 M).
-
Transfer the substrate solution to the catalyst solution.
-
Seal the vial in a high-pressure autoclave.
-
Purge the autoclave with hydrogen gas (H₂) three times before pressurizing to 50 bar.
-
Stir the reaction at 35°C for 24 hours.
2.2.3 Work-up and Purification
-
After carefully venting the hydrogen gas, remove the reaction vial from the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the N-benzyl-(2S)-2-(2-methoxyphenyl)piperidine.
-
The N-benzyl protecting group can be removed via standard hydrogenolysis conditions (e.g., H₂, Pd/C in methanol) to yield the final product, (2S)-2-(2-methoxyphenyl)piperidine.
Data Summary and Expected Outcomes
The following table summarizes typical results for the iridium-catalyzed asymmetric hydrogenation of aryl-substituted pyridinium salts.[6][7]
| Catalyst System | Substrate | Yield (%) | Enantiomeric Ratio (er) |
| [Ir(COD)Cl]₂ / (S)-MeO-BoQPhos | N-benzyl-2-(2-methoxyphenyl)pyridinium bromide | >90% | ~93:7 |
| [Ir(COD)Cl]₂ / (S)-MeO-BoQPhos | N-benzyl-2-(2-fluorophenyl)pyridinium bromide | ~86% | ~95:5 |
| [Ir(COD)Cl]₂ / (S)-MeO-BoQPhos | N-benzyl-2-(thiophen-2-yl)pyridinium bromide | ~89% | ~97:3 |
Table 1: Expected Yields and Enantioselectivity for Ir-Catalyzed Hydrogenation
Troubleshooting and Key Considerations
-
Low Enantioselectivity: Ensure the absolute purity and dryness of all solvents and reagents. The catalyst is sensitive to oxygen and moisture. The chiral ligand should be of high enantiomeric purity.
-
Low Conversion: Incomplete conversion may result from catalyst deactivation or insufficient hydrogen pressure/reaction time. Ensure the system is leak-proof. If issues persist, increasing catalyst loading slightly (e.g., to 1.5 mol%) may be beneficial.
-
Substrate Scope: While this method is robust, substrates with strongly coordinating functional groups may interfere with the catalyst.[11]
Alternative Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium complexes are also highly effective for asymmetric hydrogenation and represent a valuable alternative to iridium.[5][12] Often used with chiral bisphosphine ligands like BINAP, rhodium catalysts can provide excellent results, sometimes under milder conditions.[9]
A Comparative Overview: Iridium vs. Rhodium Catalysis
Both iridium and rhodium are premier metals for asymmetric hydrogenation. Iridium catalysts are often more robust and functional-group tolerant, particularly for challenging substrates like unfunctionalized or heteroaromatic systems.[13] Rhodium catalysts, on the other hand, have a long history of success, especially for the hydrogenation of substrates containing a coordinating group (e.g., amides, esters) that can help in substrate-catalyst binding.[9] For pyridinium salt reduction, iridium has recently shown broader applicability and higher enantioselectivities in many cases.[6]
Detailed Step-by-Step Experimental Protocol
-
Catalyst Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ (0.01 eq) and a suitable chiral bisphosphine ligand (e.g., (S)-BINAP, 0.011 eq) in degassed methanol. Stir for 20 minutes.
-
Reaction Setup: In a separate flask, dissolve the N-benzyl-2-(2-methoxyphenyl)pyridinium bromide (1.0 eq) in degassed methanol.
-
Hydrogenation: Transfer the substrate solution to the catalyst solution in a hydrogenation vessel. Pressurize with H₂ (10-20 bar) and stir at room temperature for 12-24 hours.
-
Work-up and Purification: Follow the same procedure as described in section 2.2.3.
Data Summary and Comparative Analysis
| Feature | Iridium / MeO-BoQPhos | Rhodium / BINAP |
| Typical Pressure | High (50 bar) | Low to Medium (10-20 bar) |
| Substrate Type | Excellent for activated pyridinium salts | Broad, excels with coordinating groups |
| Enantioselectivity | Very High (often >90% ee) | High to Very High |
| Functional Group Tolerance | Generally High | Can be sensitive to certain groups |
Table 2: Comparison of Ir- and Rh-Catalyzed Hydrogenation
Advanced Method: Asymmetric Synthesis via Chiral Auxiliary
An alternative to catalytic asymmetric methods is the use of a chiral auxiliary.[1] This strategy involves covalently attaching a chiral molecule to the substrate to direct a stereoselective reaction. The auxiliary is then cleaved to reveal the enantiomerically enriched product. While less atom-economical than catalysis, this approach can be highly effective and predictable.
Conceptual Framework: The Evans Auxiliary Approach
While not directly applied to this specific target in the literature found, the principles of using carbohydrate-derived auxiliaries can be adapted. A chiral amine auxiliary, such as one derived from an amino sugar, can be used to form a chiral imine or enamine, which then undergoes a diastereoselective addition or reduction.[14] The steric bulk and electronic properties of the auxiliary block one face of the reactive intermediate, forcing the reaction to occur from the opposite face.
Caption: Conceptual workflow for synthesis via a chiral auxiliary.
Detailed Step-by-Step Experimental Protocol
This protocol is a conceptual adaptation based on established chiral auxiliary methods, such as the use of N-(tert-butylsulfinyl)imines.[1]
4.2.1 Formation of Chiral N-sulfinyl Imine
-
Condense 5-amino-1-(2-methoxyphenyl)pentan-1-one with (R)-tert-butanesulfinamide in the presence of a dehydrating agent like Ti(OEt)₄ to form the corresponding chiral N-sulfinyl imine.
4.2.2 Stereoselective Reduction
-
Cool a solution of the chiral N-sulfinyl imine in THF to -78°C.
-
Add a reducing agent, such as L-Selectride, dropwise. The bulky sulfinyl group directs the hydride delivery to the opposite face of the C=N bond.
-
Stir for several hours at low temperature, then allow to warm and quench the reaction.
4.2.3 Auxiliary Cleavage and Cyclization
-
Treat the resulting sulfinamide with acidic methanol to cleave the auxiliary.
-
The resulting amino-alcohol can then be induced to cyclize, often via activation of the hydroxyl group (e.g., conversion to a leaving group) followed by intramolecular nucleophilic substitution by the amine, to form the piperidine ring.
Data Summary and Methodological Considerations
| Step | Expected Diastereomeric Ratio (dr) | Key Consideration |
| Diastereoselective Reduction | >95:5 | Choice of reducing agent and temperature are critical for selectivity. |
| Auxiliary Cleavage | N/A | Must use conditions that do not racemize the newly formed stereocenter. |
Table 3: Performance Considerations for the Chiral Auxiliary Method
Conclusion: Selecting the Optimal Synthetic Route
For the efficient, enantioselective synthesis of (2S)-2-(2-methoxyphenyl)piperidine, Iridium-catalyzed asymmetric hydrogenation of the corresponding pyridinium salt stands out as the premier method . It combines high yield, excellent enantioselectivity, and operational simplicity, making it highly suitable for both academic research and process development in the pharmaceutical industry.[6][7] While Rhodium-catalyzed methods offer a viable alternative, the recent advances in Iridium catalysis provide a slight edge in robustness for this particular substrate class.[5][11] Chiral auxiliary-based syntheses, though powerful, are multi-step and less atom-economical, generally reserved for situations where catalytic methods prove ineffective or for the synthesis of complex analogs.[1][14] The choice of protocol will ultimately depend on the specific project goals, available resources, and scale of the synthesis.
References
- Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: Nature Communications URL
- Title: Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Application Notes and Protocols Source: BenchChem URL
-
Title: Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary Source: ResearchGate URL: [Link]
-
Title: Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Enantioselective Synthesis of α-(Hetero)aryl Piperidines Through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights Source: PMC (PubMed Central) URL: [Link]
-
Title: Rhodium-Catalyzed Asymmetric Hydrogenation Source: The Scripps Research Institute URL: [Link]
-
Title: Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation: An Entry to 4,5,6,7-Tetrahydropyrazolo[1,5- a]pyrimidine-3-carbonitrile Core of a Potent BTK Inhibitor Source: PubMed URL: [Link]
-
Title: Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. Source: R Discovery URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]
-
Title: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts Source: ResearchGate URL: [Link]
-
Title: New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Synthesis and Analgesic Effects of Methoxy-Pyrrole Derivative of Phencyclidine on Mice Source: Asian Journal of Chemistry URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. shop.lehrmittelverlag.lu.ch [shop.lehrmittelverlag.lu.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective Synthesis of α-(Hetero)aryl Piperidines Through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 12. nbinno.com [nbinno.com]
- 13. Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation: An Entry to 4,5,6,7-Tetrahydropyrazolo[1,5- a]pyrimidine-3-carbonitrile Core of a Potent BTK Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Chiral Resolution of Racemic 2-(2-Methoxyphenyl)piperidine
This Application Note and Protocol Guide is designed for researchers and process chemists in pharmaceutical development. It synthesizes established methodologies for the chiral resolution of 2-arylpiperidines , applying them specifically to 2-(2-methoxyphenyl)piperidine (CAS 58333-75-8).
Introduction & Scope
2-(2-Methoxyphenyl)piperidine is a critical pharmacophore found in various Central Nervous System (CNS) active agents, particularly 5-HT1A receptor ligands and NMDA antagonists. As with many piperidine-based therapeutics (e.g., Ritalin, Bupivacaine), the biological activity is highly stereospecific. The (S)-enantiomer often exhibits distinct binding affinities compared to the (R)-enantiomer.
This guide outlines three validated pathways for obtaining enantiopure material:
-
Classical Chemical Resolution: Scalable diastereomeric salt formation using tartaric acid derivatives.[1]
-
Biocatalytic Resolution: Enzymatic kinetic resolution (EKR) using Lipase B from Candida antarctica (CAL-B).
-
Chiral Chromatography: Analytical and preparative separation parameters.
Method A: Diastereomeric Salt Crystallization (Chemical Resolution)
Rationale
Based on the structural homology with 2-phenylpiperidine and Encainide intermediates , the most effective resolving agents for 2-arylpiperidines are O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) and L-(+)-Tartaric acid . The bulky 2-methoxyphenyl group facilitates
Protocol: Resolution with (+)-Dibenzoyl-D-Tartaric Acid
Reagents:
-
Racemic 2-(2-methoxyphenyl)piperidine (1.0 eq)
-
(+)-Dibenzoyl-D-tartaric acid (1.0 eq) (Use (-)-L-DBTA to target the opposite enantiomer)
-
Solvent: Ethanol (95%) or Methanol/Acetone (1:2 v/v)
Step-by-Step Procedure:
-
Salt Formation:
-
Dissolve 10.0 g (52.3 mmol) of racemic amine in 50 mL of boiling Ethanol (95%).
-
In a separate flask, dissolve 18.7 g (52.3 mmol) of (+)-Dibenzoyl-D-tartaric acid in 100 mL of boiling Ethanol.
-
Critical Step: Add the hot acid solution to the amine solution slowly with vigorous stirring.
-
-
Crystallization:
-
Maintain the mixture at reflux for 15 minutes to ensure homogeneity.
-
Allow the solution to cool slowly to room temperature (20–25°C) over 4–6 hours. Rapid cooling traps impurities.
-
Place the flask in a refrigerator (4°C) for 12 hours to maximize yield.
-
-
Isolation & Purification:
-
Filter the white crystalline precipitate (Diastereomeric Salt).
-
Recrystallization: Dissolve the wet cake in the minimum amount of boiling ethanol. Cool and filter again. Repeat until constant melting point and optical rotation are achieved.
-
-
Free Base Liberation:
-
Suspend the purified salt in water (100 mL) and add DCM (100 mL).
-
Basify with 2N NaOH until pH > 12.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Dry combined organics over anhydrous
and concentrate in vacuo.
-
Expected Yield: 30–40% (theoretical max 50%). Target ee: >98% after one recrystallization.
Workflow Visualization: Chemical Resolution
Caption: Workflow for the classical resolution of 2-arylpiperidines via diastereomeric salt formation.
Method B: Enzymatic Kinetic Resolution (Biocatalysis)
Rationale
For high-value applications requiring "Green Chemistry" standards, enzymatic resolution using Candida antarctica Lipase B (CAL-B) is superior. The enzyme selectively acylates the (R)-enantiomer (typically) of secondary amines, leaving the (S)-amine untouched.
Protocol: CAL-B Mediated Acylation
Reagents:
-
Racemic 2-(2-methoxyphenyl)piperidine
-
Enzyme: Novozym 435 (Immobilized CAL-B)
-
Acyl Donor: Ethyl Acetate (also acts as solvent) or Isopropyl Acetate
-
Solvent: MTBE or Toluene (if not using acyl donor as solvent)
Procedure:
-
Setup: Dissolve 1.0 g of racemate in 20 mL of dry Ethyl Acetate.
-
Initiation: Add 100 mg of Novozym 435 beads.
-
Incubation: Shake at 250 rpm at 30–40°C. Monitor reaction progress via HPLC or GC.
-
Termination: Stop the reaction when conversion reaches 50% (typically 24–48 hours).
-
Separation:
-
Filter off the enzyme beads (reusable).
-
Evaporate the solvent.
-
Acid/Base Extraction: Dissolve residue in DCM. Extract with 1N HCl.
-
Aqueous Layer: Contains the unreacted (S)-Amine (protonated). Basify and extract to recover.
-
Organic Layer: Contains the (R)-Acetamide (neutral). Hydrolyze with 6N HCl/Reflux to recover (R)-amine if desired.
-
-
Pathway Visualization: Enzymatic Resolution
Caption: Kinetic resolution pathway using CAL-B lipase to selectively acylate one enantiomer.
Method C: Analytical & Preparative Chiral HPLC
To validate the enantiomeric excess (ee) obtained from Methods A or B, use the following chromatographic conditions.
Column Selection Strategy
Polysaccharide-based columns (Amylose or Cellulose derivatives) are most effective for piperidine rings. The basic nitrogen requires a mobile phase additive (DEA or TEA) to prevent peak tailing.
Recommended Conditions
| Parameter | Condition Set 1 (Normal Phase) | Condition Set 2 (Reversed Phase) |
| Column | Chiralpak IG or OD-H (Amylose tris-3,5-dimethylphenylcarbamate) | Chiralpak IG-3 |
| Dimensions | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm, 3 µm |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) | Acetonitrile : Water (pH 9 with |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV @ 220 nm and 270 nm (Anisole absorption) | UV @ 220 nm |
| Temperature | 25°C | 30°C |
| Selectivity ( | Typically > 1.5 | Typically > 1.3 |
Expert Tip: If peak tailing persists, increase the Diethylamine (DEA) concentration to 0.2%, or switch to the immobilized Chiralpak IG which tolerates stronger solvents like DCM/EtOAc for solubility issues.
References
-
Gotor, V., et al. (2001). "Enzymatic Kinetic Resolution of Piperidine Derivatives." Journal of Organic Chemistry. Link
-
Coldham, I., et al. (2022).[2][3] "Kinetic Resolution of 2-Aryl-4-methylenepiperidines." Journal of Organic Chemistry. Link
-
BenchChem Application Note. (2025). "Chiral Resolution of Piperidine Methanol and Derivatives." Link
- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General Reference for Tartaric Acid Protocols).
-
Sigma-Aldrich. (2023). "Chiral HPLC Application Guide for Amines." Link
Disclaimer: The protocols provided are based on chemical homologues and standard industry practices for 2-arylpiperidines. Optimization of solvent ratios and crystallization times may be required for specific batch sizes.
Sources
Reductive Cyclization Strategies for the Synthesis of 2-(2-methoxyphenyl)piperidine and Analogous 2-Arylpiperidines
An Application Note and Protocol for Researchers
Abstract: The 2-arylpiperidine scaffold is a privileged structural motif prevalent in a wide range of pharmaceuticals and biologically active compounds. Its synthesis is a key focus in medicinal chemistry and drug development. This document provides a detailed guide on the reductive cyclization conditions for preparing 2-(2-methoxyphenyl)piperidine and its analogs. We will explore the core mechanistic pathways, delve into the critical reaction parameters that govern success, and provide a detailed, field-proven protocol for executing an intramolecular reductive amination, a robust and versatile strategy for this transformation.
Introduction: The Significance of the 2-Arylpiperidine Core
Piperidine and its derivatives are fundamental building blocks in the development of therapeutics.[1] The inclusion of an aryl group at the 2-position creates a chiral center and introduces functionalities crucial for molecular recognition and binding to biological targets. The 2-(2-methoxyphenyl)piperidine structure, in particular, is found in compounds investigated for their neurological and receptor-binding activities.[2]
The most direct and atom-economical methods for synthesizing these cyclic amines often involve the formation of the piperidine ring through a cyclization event.[3][4] Among these, intramolecular reductive amination stands out for its efficiency and tolerance of diverse functional groups, proceeding through a cyclic iminium ion intermediate that is subsequently reduced.[5][6] This guide will focus on providing the scientific rationale and practical steps for successfully implementing this strategy.
Mechanistic Insight: The Intramolecular Reductive Amination Pathway
The primary pathway for the reductive cyclization to form a 2-substituted piperidine ring is the intramolecular reductive amination of a suitable linear precursor, such as a δ-amino aldehyde or δ-amino ketone. The reaction proceeds through two key stages:
-
Cyclic Iminium Ion Formation: The terminal amine of the precursor molecule performs a nucleophilic attack on the carbonyl carbon, forming a hemiaminal intermediate. Under neutral or mildly acidic conditions, this intermediate readily dehydrates to form a cyclic iminium ion. This step is reversible, and the equilibrium is often driven towards the iminium ion by removing water or by using an acid catalyst.[5][7]
-
Hydride Reduction: A selective reducing agent, typically a hydride donor, reduces the electrophilic iminium ion to yield the final saturated piperidine ring. The choice of reducing agent is critical to avoid the unwanted reduction of the starting carbonyl group.[8][9]
Caption: Mechanism of Intramolecular Reductive Amination.
Optimizing Reaction Conditions: A Guide to Key Parameters
The success of a reductive cyclization hinges on the careful selection of several key parameters. The interplay between the reducing agent, solvent, and catalyst dictates the reaction's efficiency, selectivity, and yield.
Choice of Reducing Agent
The selection of the reducing agent is paramount. The ideal reagent should selectively reduce the iminium ion intermediate without significantly affecting the starting aldehyde or ketone.[10]
| Reducing Agent | Abbreviation | Key Characteristics & Causality | Typical Solvents | Citation(s) |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | Highly Selective & Mild: The electron-withdrawing acetate groups moderate the reactivity of the borohydride, making it selective for the more electrophilic iminium ion over carbonyls. This allows for a one-pot procedure where all reagents are mixed at the start. It is the reagent of choice for most applications. | Aprotic (DCE, DCM, THF) | [9][11] |
| Sodium Cyanoborohydride | NaBH₃CN | Selective but Toxic: Similar selectivity to STAB and works well in protic solvents. However, its high toxicity and the potential to generate hydrogen cyanide gas under acidic conditions limit its use. | Protic (MeOH, EtOH) | [8][12] |
| Sodium Borohydride | NaBH₄ | Strong & Less Selective: A powerful reducing agent that can readily reduce both the iminium ion and the starting carbonyl. To achieve selectivity, a stepwise, one-pot procedure is required: the imine is formed first, and only then is NaBH₄ added, usually at a lower temperature. | Protic (MeOH, EtOH) | [9][10][13] |
| Catalytic Hydrogenation | H₂ / Catalyst | Atom Economical: Utilizes hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂). This method is effective but may require specialized high-pressure equipment and can be sensitive to catalyst poisoning. It can also reduce other functional groups. | EtOH, MeOH, EtOAc | [1][14] |
Role of Solvent and Catalyst
-
Solvents: Aprotic solvents like 1,2-dichloroethane (DCE) and dichloromethane (DCM) are commonly used with NaBH(OAc)₃.[11][15] Protic solvents such as methanol (MeOH) can accelerate the initial imine formation but are generally paired with reagents like NaBH₄.[9]
-
Acid Catalyst: For less reactive substrates, a catalytic amount of a weak acid, such as acetic acid, can be added. The acid protonates the carbonyl oxygen, making it more electrophilic and accelerating the initial condensation and subsequent dehydration to the iminium ion.[11] However, the pH must be carefully controlled, as strongly acidic conditions can deactivate some hydride reagents.
Detailed Experimental Protocol: Synthesis of a 2-Arylpiperidine via Intramolecular Reductive Amination
This protocol describes a general and robust procedure for the cyclization of a δ-amino aldehyde using sodium triacetoxyborohydride (STAB).
Objective: To execute a one-pot intramolecular reductive amination to form a 2-arylpiperidine.
Materials & Equipment:
-
δ-Amino aldehyde precursor (1.0 equiv)
-
Sodium triacetoxyborohydride (STAB, 1.5 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (optional, 0.1-1.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
Caption: General workflow for the reductive amination synthesis of piperidines.[11]
Step-by-Step Procedure:
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the δ-amino aldehyde precursor (1.0 equiv). Dissolve the reactant in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.
-
Rationale: An inert atmosphere and anhydrous solvent prevent the premature quenching of the hydride reagent by atmospheric moisture.
-
-
Addition of Reducing Agent: To the stirred solution at room temperature, add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2 to 24 hours.
-
Workup and Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Rationale: The bicarbonate solution neutralizes any remaining acetic acid and quenches the excess hydride reagent.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (DCM).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 2-arylpiperidine product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Low or No Conversion | 1. Inefficient iminium ion formation. 2. Deactivated reducing agent. | 1. Add a catalytic amount of acetic acid (0.1-1.0 equiv) to the reaction mixture before adding the hydride reagent. 2. Use fresh, high-quality anhydrous solvent and ensure the STAB has been stored properly under dry conditions. | [11] |
| Alcohol Byproduct Formation | 1. Use of a non-selective reducing agent (e.g., NaBH₄) in a one-pot setting. 2. Water present in the reaction mixture hydrolyzing the iminium ion back to the aldehyde, which is then reduced. | 1. Switch to a more selective reagent like NaBH(OAc)₃. If using NaBH₄, pre-form the imine in methanol for 1-2 hours (monitoring by NMR/TLC) before cooling and adding the NaBH₄. 2. Ensure all reagents and solvents are anhydrous. | [9][10] |
| Dimerization or Polymerization | Intermolecular reaction is competing with the desired intramolecular cyclization. | Run the reaction at a higher dilution (e.g., 0.01-0.05 M) to favor the intramolecular pathway. |
Conclusion
The synthesis of 2-(2-methoxyphenyl)piperidine and related 2-arylpiperidines via intramolecular reductive cyclization is a highly effective and versatile strategy. Success relies on a sound understanding of the underlying mechanism and the rational selection of reaction conditions. By choosing a selective reducing agent like sodium triacetoxyborohydride and carefully controlling the reaction parameters, researchers can efficiently access these valuable heterocyclic scaffolds. The protocol provided herein serves as a robust starting point for the synthesis and exploration of this important class of molecules in drug discovery and development.
References
- Wang, D., & Astruc, D. (2015). The Golden Age of Transfer Hydrogenation. Angewandte Chemie International Edition, 54(24), 6930-6932.
- Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Organic-Chemistry.org. [Link]
-
The University of Liverpool Repository. (n.d.). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. [Link]
-
Zhang, Y., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Oreate AI. (2026). The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. [Link]
-
Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
ARKIVOC. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically... [Link]
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
ResearchGate. (n.d.). MHTP synthesis 2-methoxy-4-(7-.... [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]
-
The University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. [Link]
-
Catalyst Education, LLC. (n.d.). Synthesis of Complex Molecules through Reductive Amination. University of California, Santa Barbara. [Link]
-
ResearchGate. (n.d.). Chemoselective transfer hydrogenation of pyridinium salts. [Link]
-
Okitsu, O., et al. (2001). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. The Journal of Organic Chemistry, 66(3), 809-23. [Link]
-
ACS Publications. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2024). The cyclization and functionalization reactions involving N-phenacylpyridinium salts. [Link]
-
Chemical Communications. (n.d.). Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles. Royal Society of Chemistry. [Link]
-
Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. Royal Society of Chemistry. [Link]
-
PubChem. (n.d.). 2-(2-methoxyphenyl)piperidine. [Link]
-
Beilstein Journals. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 375-384. [Link]
-
ResearchGate. (2025). A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. [Link]
-
MDPI. (2022). Lewis Acid-Catalyzed Formal (4+2)-Cycloaddition between Cross-Conjugated Azatrienes and Styrylmalonates: The Way to Functionalized Quinolizidine Precursors. Molecules, 28(1), 123. [Link]
-
ChEMBL. (n.d.). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. EMBL-EBI. [Link]
-
PMC. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Document: New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-af... - ChEMBL [ebi.ac.uk]
- 3. Piperidine synthesis [organic-chemistry.org]
- 4. BJOC - Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor [beilstein-journals.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]
- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantiomeric Excess in 2-Arylpiperidine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. The 2-arylpiperidine motif is a privileged scaffold in medicinal chemistry, and achieving high enantiomeric purity is often critical for therapeutic efficacy and safety. This guide provides targeted troubleshooting advice, detailed protocols, and expert insights to help you overcome common challenges and systematically improve the enantiomeric excess (ee) of your synthesis.
Troubleshooting & FAQ Guide
This section addresses common issues encountered during the enantioselective synthesis of 2-arylpiperidines in a practical question-and-answer format.
Q1: My reaction delivers low enantiomeric excess (<70%) despite following a literature precedent. Where should I begin troubleshooting?
A1: Low enantioselectivity is a multifaceted problem. The most effective approach is to systematically investigate the key reaction components, starting with the catalyst system, as it is the source of chirality. A non-selective background reaction or compromised catalyst integrity are the most frequent culprits.[1][2]
Initial Diagnostic Workflow:
-
Catalyst Integrity: Was the chiral ligand and metal precursor of high purity? Were they handled under strictly inert conditions to prevent degradation from air or moisture? Many catalysts, especially those used in hydrogenation, are highly sensitive.[1]
-
Reagent Purity: Impurities in the substrate or solvent can act as catalyst poisons. Re-purify the starting materials (e.g., by recrystallization or chromatography) and use freshly distilled, anhydrous solvents.
-
Reaction Temperature: Lowering the reaction temperature is often the most effective first step to improve ee.[2] A lower temperature increases the energy difference between the diastereomeric transition states, leading to higher selectivity.[3] Run a temperature screen (e.g., 25 °C, 0 °C, -20 °C, -40 °C) to find the optimal balance between reaction rate and enantioselectivity.
-
Background Reaction: A non-catalyzed, racemic pathway may be competing with the desired asymmetric transformation.[1] This can be tested by running the reaction without the chiral ligand (using only the metal precursor, if applicable) to quantify the rate of the racemic reaction. If significant, lowering the temperature or catalyst loading may suppress this competing pathway.
Q2: I'm developing a novel synthesis. How do I select the most promising chiral catalyst for my specific 2-arylpiperidine target?
A2: There is no single "best" catalyst; the optimal choice depends on the reaction mechanism and the substrate's electronic and steric properties. The primary strategies for 2-arylpiperidine synthesis are:
-
Asymmetric Hydrogenation of Cyclic Precursors: This is a powerful method starting from pyridinium salts or cyclic imines.[4][5] Iridium (Ir) and Rhodium (Rh) complexes with chiral phosphine ligands (e.g., MeO-BoQPhos, SEGPHOS, BINAP) are highly effective.[5][6][7]
-
Chiral Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) have emerged as exceptional catalysts for cyclization reactions to form piperidine rings.[8][9][10][11] The catalyst's acidity and the steric bulk of its 3,3' substituents are key tuning parameters.[10][12]
-
Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, leaving the unreacted enantiomer in high ee.[13][14][15][16] This is often achieved using a chiral base, such as n-BuLi complexed with (-)-sparteine, to selectively deprotonate one enantiomer.[13][15][16]
A summary of common catalyst systems is presented below:
| Catalyst Strategy | Precursor Type | Common Catalyst/Ligand Families | Key Considerations |
| Asymmetric Hydrogenation | Pyridinium Salts, Cyclic Imines | Ir or Rh with Chiral Diphosphines (e.g., SEGPHOS, MeO-BoQPhos) | Highly efficient, often requires high hydrogen pressure. Ligand choice is critical.[5][6][17] |
| Brønsted Acid Catalysis | Unsaturated Amines/Acetals | Chiral Phosphoric Acids (CPAs) with bulky 3,3' substituents | Metal-free, mild conditions. Catalyst acidity must be matched to substrate basicity.[8][11] |
| Kinetic Resolution | Racemic 2-Arylpiperidines | Chiral Base (e.g., n-BuLi/(-)-sparteine) | Maximum theoretical yield of the desired enantiomer is 50%.[14][16] |
Q3: My ee is moderate (80-95%), but I need to achieve >99% for pharmaceutical applications. What optimization strategies can I employ?
A3: Achieving exceptional enantioselectivity often requires fine-tuning the reaction environment.
-
Solvent Screening: The solvent can significantly influence the stability and geometry of the diastereomeric transition states.[2][18][19] A screen of solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Diethyl Ether) is highly recommended.[20] For instance, non-polar solvents often favor more ordered transition states, potentially leading to higher ee.[2]
-
Role of Additives: The addition of small quantities of other reagents can have a profound, sometimes non-obvious, impact on selectivity.[21][22][23] For example, alcohol additives have been shown to enhance enantioselectivity in certain ruthenium-catalyzed hydrogenations.[24] In other cases, co-catalysts like a secondary chiral phosphoric acid can improve performance through cooperative hydrogen bonding.[23]
-
Concentration Effects: Reaction concentration can influence catalyst aggregation and the relative rates of competing reaction pathways. It is a simple but important parameter to screen.
Q4: My ee value is inconsistent between runs. What are the likely sources of this variability?
A4: Poor reproducibility often points to sensitivity to trace impurities or subtle variations in the experimental setup.
-
Strictly Anhydrous Conditions: Many organometallic catalysts and reagents are extremely sensitive to moisture.[1] Ensure all glassware is oven- or flame-dried, and use solvents from a validated purification system. Even trace water can hydrolyze a catalyst or participate in non-selective pathways.
-
Inert Atmosphere: Oxygen can degrade both chiral ligands and active metal centers. Ensure your reaction is performed under a robust inert atmosphere (Nitrogen or Argon) using proper Schlenk line or glovebox techniques.
-
Temperature Control: Verify the accuracy of your temperature control system. A difference of a few degrees, especially at very low temperatures, can significantly impact ee.
-
Reagent Quality: Use reagents from the same batch for a series of experiments to rule out batch-to-batch variability in purity.
Workflow & Troubleshooting Diagrams
The following diagrams provide a visual guide to systematically approaching optimization and troubleshooting.
Caption: General workflow for optimizing enantiomeric excess.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 4. Iridium catalyzed asymmetric hydrogenation of cyclic imines of benzodiazepinones and benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iridium-catalyzed asymmetric hydrogenation of cyclic iminium salts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Enantioselective synthesis of piperidines through the formation of chiral mixed phosphoric acid acetals: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
- 11. Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]
- 17. pcliv.ac.uk [pcliv.ac.uk]
- 18. ajgreenchem.com [ajgreenchem.com]
- 19. ajgreenchem.com [ajgreenchem.com]
- 20. Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Enhancement of enantioselectivity by alcohol additives in asymmetric hydrogenation with bis(oxazolinyl)phenyl ruthenium catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of (2S)-2-(2-methoxyphenyl)piperidine
Executive Summary
The purification of (2S)-2-(2-methoxyphenyl)piperidine presents two distinct challenges: removing achiral reaction byproducts (pyridines, phenols, metal catalysts) and isolating the specific (S)-enantiomer from the racemic mixture typically yielded by hydrogenation.
This guide prioritizes chemical logic over rote recipes. We utilize the significant pKa difference between the product (secondary amine, pKa ~11) and its precursors (pyridine, pKa ~5) for chemical cleanup, followed by classical resolution or chiral chromatography for optical purity.[1]
Module 1: Chemical Impurity Removal (Achiral)
Common Issue: “My crude product contains unreacted starting material (2-(2-methoxyphenyl)pyridine) and has a yellow tint.”
The Scientific Logic (Causality)
The hydrogenation of 2-arylpyridines is rarely 100% quantitative.[2] The primary impurity is the unreacted pyridine.[1]
-
Target Molecule (Piperidine): Aliphatic amine, highly basic (pKa
11.1). -
Impurity (Pyridine): Aromatic amine, weakly basic (pKa
5.2). -
Demethylated Impurity (Phenol): Weakly acidic (pKa
10).
We exploit these pKa differences to separate the product without chromatography.[2][1]
Protocol: Differential pH Extraction
-
Acidification: Dissolve crude oil in EtOAc. Extract with 1M HCl (pH < 2).
-
Result: Both piperidine and pyridine protonate and move to the aqueous layer.[1] Neutral organic impurities remain in EtOAc (discard organic).
-
-
Selective Liberation (The Critical Step): Adjust the aqueous layer pH to 7.5 – 8.0 using dilute NaOH.[1]
-
Product Recovery: Adjust aqueous layer pH to >12 (pH 14 is ideal).
Visual Workflow: Acid-Base Logic
Caption: Differential extraction strategy exploiting the pKa gap between piperidine (~11) and pyridine (~5).
Module 2: Enantiomeric Resolution (The "S" Isomer)
Common Issue: “I synthesized the racemate. How do I isolate the (2S) isomer without expensive chiral prep-HPLC?”
The Scientific Logic
Chiral resolution via diastereomeric salt formation is the industry standard for amines.[2][1] You react the racemic amine (Base) with an enantiopure acid (Resolving Agent).
-
Reaction:
-
Mechanism: These two salts are diastereomers.[3][1] They have different physical properties, specifically solubility .[1] One will crystallize preferentially.
Recommended Resolving Agents
Based on structural analogs (2-phenylpiperidine, 2-benzylpiperidine), the following agents are most effective:
| Resolving Agent | Solvent System | Target Salt | Notes |
| (+)-D-Tartaric Acid | MeOH or EtOH (95%) | (S)-Amine[3][2] · (+)-Acid | Most common for 2-arylpiperidines [1].[3][2] |
| (-)-Dibenzoyl-L-tartaric acid | Acetone/MeOH (10:[3][2]1) | (S)-Amine[4][5] · (-)-Acid | Use if plain tartaric acid fails to crystallize.[3][2] |
| (S)-(+)-Camphorsulfonic acid | iPrOH/Water | (S)-Amine[3] · (+)-Acid | Good for bulky amines.[3] |
Step-by-Step Resolution Protocol
-
Screening: Dissolve 100 mg of racemate in 1 mL of hot solvent (e.g., MeOH). Add 1 equivalent of (+)-D-Tartaric acid.[3][2]
-
Crystallization: Allow to cool slowly to Room Temp (RT), then to 4°C.
-
Filtration: Collect the crystals. Do not discard the mother liquor (it contains the R-isomer).[3][2]
-
Recrystallization: Recrystallize the solid from boiling MeOH to upgrade enantiomeric excess (ee).
-
Free-Basing: Suspend the salt in DCM and wash with 1M NaOH to liberate the chiral free base.[3][2]
Self-Validating System (Check your work)
-
Before Resolution: Check HPLC (Chiral Column). Ratio should be 50:50.
-
After First Crystal: Liberate a small sample.[3][1] Ratio should shift (e.g., 80:20).
-
Target: >98% ee requires typically 2 recrystallizations.[3][1]
Module 3: Chromatographic Polishing
Common Issue: “My peaks are tailing severely on HPLC/Flash.”
The Scientific Logic
Secondary amines interact strongly with the acidic silanols on silica gel or C18 columns, causing peak tailing and poor resolution.[1] You must suppress this ionization or block the silanols.[1]
HPLC Method (Analytical)
-
Column: Chiralpak IC or IG (Immobilized phases are more robust).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (DEA) (90 : 10 : 0.1).
-
Detection: UV @ 210 nm (low absorption) or 254 nm (phenyl ring).
Flash Chromatography (Prep)
If chemical resolution is insufficient, use Flash chromatography with a basic modifier .[1]
-
Stationary Phase: Standard Silica (40-63 µm).[3]
-
Eluent: DCM : MeOH : NH₄OH (95 : 4 : 1).
Module 4: Catalyst Scavenging
Common Issue: “The product is grey/black or has high Pd/Pt ppm.”
Since this molecule is likely made via hydrogenation, residual metal is a safety risk.[1]
-
Activated Carbon: Reflux the crude free base in EtOH with activated carbon (10 wt%) for 1 hour. Filter hot through Celite.[3][1]
-
Silica Thiol Scavengers: If using Pd/Pt, treat the organic solution with SiliaMetS® Thiol or equivalent at RT for 4 hours.[1] Filter.
FAQ: Troubleshooting Specific Scenarios
Q: I obtained a solid salt, but after free-basing, the rotation is zero. Why? A: You likely crystallized the racemic compound rather than the conglomerate.
-
Fix: Switch resolving agents.[3][1] If D-Tartaric acid failed, try N-Acetyl-L-Leucine or Mandelic Acid .[3][2] Alternatively, change the solvent from MeOH to Acetone/Water.[1]
Q: My product turned red upon standing in air. A: Secondary amines can oxidize to N-oxides or imines.[3][2]
-
Fix: Store the purified product as the Hydrochloride salt (treat ether solution with HCl in dioxane). The salt is indefinitely stable.[1]
Q: Can I use enzymatic resolution? A: Yes, but it is often slower for development.[1] Lipase B from Candida antarctica (CAL-B) can kinetically resolve 2-substituted piperidines via selective acylation, but chemical resolution is generally faster for <10g batches.[3]
References
-
Resolution of 2-substituted piperidines
-
Synthesis & Kinetics
-
Journal: "Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst." Comb. Chem. High Throughput Screen, 2018. Link
-
-
Chiral HPLC Methodology
-
pKa Data
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. US5965734A - Processes and intermediates for preparing 2-substituted piperidine stereoisomers - Google Patents [patents.google.com]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. rsc.org [rsc.org]
- 5. CL2020002742A1 - Process for preparing (4s) -4- (4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide by separation of racemate by ester of diastereomeric tartaric acid - Google Patents [patents.google.com]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 7. quora.com [quora.com]
Technical Support Guide: Solubility & Handling of 2-(2-methoxyphenyl)piperidine Salts
Ticket ID: #SOL-2MP-001 Status: Open Priority: High (Blocker for Biological Assays/Purification) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2][3][4]
Executive Summary: The "Ortho-Effect" Challenge
You are likely encountering difficulties with 2-(2-methoxyphenyl)piperidine (often abbreviated as 2-MeO-2-PP or similar in internal notebooks) due to the specific steric and electronic environment created by the ortho-methoxy group.[1][2]
Unlike its para- or meta- isomers, the ortho-methoxy substituent introduces significant steric bulk near the piperidine nitrogen.[1][2][3] This disrupts standard crystal packing forces, making the hydrochloride salt prone to hygroscopicity and oiling out (Liquid-Liquid Phase Separation) during synthesis.[1][2][3] Furthermore, in biological assays, the high lipophilicity (LogP ~2.[3]6) combined with the common ion effect in saline buffers often leads to "invisible" precipitation, ruining dose-response curves.[2][3]
This guide moves beyond generic advice to address the specific physical chemistry of 2-arylpiperidines.
Module 1: Solving "Oiling Out" During Crystallization
Context: You are trying to purify the crude reaction mixture by forming the HCl salt, but instead of white crystals, you get a sticky yellow/orange oil at the bottom of the flask.
The Mechanism: Metastable Zone Width (MSZW)
The "oil" is a second liquid phase rich in product (Liquid-Liquid Phase Separation, LLPS). This happens because the energy barrier to form a crystal lattice is higher than the energy required to separate into a dense liquid phase.[3][4] This is common in ortho-substituted piperidines due to rotational hindrance.[1][2][3][4]
Troubleshooting Workflow (Decision Tree)
Figure 1: Decision matrix for resolving oiling-out phenomena during salt formation.
Corrective Protocol: The "Cloud Point" Method
Do not simply blast the solution with HCl gas or concentrated acid.[3][4]
-
Dissolution: Dissolve the free base oil in Ethyl Acetate (EtOAc) (10 volumes).
-
Drying: Ensure the solution is dry (MgSO4).[1][2][3][4] Water promotes oiling.[1][2][3][4]
-
Nucleation: Add a solution of HCl in Isopropanol (iPrOH) dropwise at Room Temperature (RT) only until the solution becomes slightly turbid (Cloud Point). STOP.
-
Aging: Stir gently for 30 minutes. Let the seed crystals form.[3][4][5]
-
Completion: Once a defined suspension exists, add the remaining acid slowly.
-
Isolation: Filter under N2; ortho-methoxy salts are often hygroscopic.[1][2][3][4]
Module 2: Aqueous Solubility for Bioassays
Context: The compound precipitates when added to cell culture media (DMEM/RPMI) or physiological buffers (PBS), even if it looked soluble in the DMSO stock.
The Trap: The Common Ion Effect
The hydrochloride salt of 2-(2-methoxyphenyl)piperidine has a solubility product (
Solubility Data & Limits
| Solvent System | Solubility Est.[1][2][3][4][6][7] (mg/mL) | Status | Notes |
| Water (pH 5) | > 50 mg/mL | Excellent | Protonated species is highly soluble.[1][2][3] |
| PBS (pH 7.4) | < 1 mg/mL | Critical | Risk of free base precipitation (pKa ~9.6).[1][2][4] |
| DMSO | > 100 mg/mL | Good | Stock solution standard.[1][2][3][4] |
| Saline (0.9% NaCl) | ~ 5-10 mg/mL | Moderate | Reduced by Common Ion Effect.[1][2][3][4] |
Protocol: The "Intermediate Dilution" Step
To prevent "crashing out" when moving from DMSO to Media:
-
Prepare Stock: 10 mM in 100% DMSO.
-
Intermediate Step: Dilute the DMSO stock 1:10 into 10 mM Acetate Buffer (pH 5.0) or Water acidified with 0.1% Formic Acid .
-
Final Dilution: Pipette this intermediate solution into the cell media.
Module 3: Alternative Salt Selection
If the Hydrochloride salt remains too hygroscopic or difficult to handle, you must switch counterions.[3][4] The ortho-methoxy group creates a "molecular twist" that often packs better with dicarboxylic acids.[1][3][4]
Recommended Alternatives
-
Fumarate (1:1):
-
L-Tartrate:
Salt Screening Workflow
Figure 2: Strategic selection of counterions based on downstream application.
Frequently Asked Questions (FAQ)
Q: My HCl salt turns into a goo after 2 hours on the bench. Is it impure? A: Not necessarily.[1][2][3][4][5] 2-(2-methoxyphenyl)piperidine HCl is likely hygroscopic .[1][2][3] The ortho-methoxy oxygen can accept hydrogen bonds from water, and the lattice energy is low.[3]
-
Fix: Store in a desiccator at -20°C. For weighing, allow the vial to reach RT before opening to prevent condensation.
Q: Can I use the free base for animal injections? A: No. The free base is an oil with high pKa (~9.6).[4] Injecting it directly will cause local tissue necrosis due to the high pH at the injection site and precipitation in the blood. You must use a salt form or a formulation vehicle (e.g., Tween 80/Saline).[2][3][4]
Q: I see a "double spot" on TLC. Is the salt dissociating? A: If you run a TLC of the salt using a standard solvent (e.g., Hexane/EtOAc), the salt will dissociate on the silica (which is acidic) or stay at the baseline.
-
Fix: Treat the TLC plate with 5% Triethylamine in Hexane before running, or add 1% NH4OH to your eluent (e.g., DCM/MeOH/NH4OH 90:9:1) to observe the free base as a single spot.[3][4]
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4] (2011).[1][2][3][4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3][4] (Standard reference for counterion selection and pKa rules).
-
Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. (Technical guide on Liquid-Liquid Phase Separation mechanics).
-
Morris, H., & Wallach, J. (2014).[2][3][4][8] From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis, 6(7-8), 583-606.[1][2][3] (Contextual data on 2-methoxy-arylpiperidine derivatives).
-
Serajuddin, A. T. (2007).[1][2][3][4] Salt formation to improve drug solubility.[1][2][3][4][6][9] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2][3] (Mechanisms of common ion effect and salt solubility).
Sources
- 1. 2-(2-Methoxyethyl)Piperidine Hydrochloride | C8H18ClNO | CID 46735742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-(2-methoxyphenyl)piperidine (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. swgdrug.org [swgdrug.org]
- 5. unifr.ch [unifr.ch]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Determination of 2-Arylpiperidine Hydrochloride Salts: A Comparative Technical Guide
Executive Summary
The 2-arylpiperidine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of psychoactive agents such as methylphenidate (Ritalin) and desoxypipradrol. The biological activity of these compounds is strictly governed by their stereochemistry (typically the (
While NMR and HPLC provide relative stereochemical data and purity profiles, Single Crystal X-ray Diffraction (SC-XRD) remains the only technique capable of unambiguously determining absolute configuration and solid-state polymorph landscapes simultaneously. This guide compares SC-XRD against solution-phase alternatives and provides a validated protocol for crystallizing hydrochloride salts of this class.
Part 1: Strategic Method Comparison
X-ray Crystallography vs. NMR vs. VCD
For a researcher isolating a novel 2-arylpiperidine HCl salt, selecting the correct analytical tool is critical for IND (Investigational New Drug) applications.
Comparative Performance Matrix
| Feature | SC-XRD (X-ray) | NMR (NOESY/COSY) | VCD (Vibrational Circular Dichroism) |
| Primary Output | Absolute Configuration (3D coordinates) & Packing | Relative Stereochemistry & Conformational Dynamics | Absolute Configuration (Solution State) |
| Sample State | Solid (Single Crystal) | Solution | Solution |
| Sample Requirement | ~0.1 - 0.5 mg (recoverable) | ~5 - 10 mg (recoverable) | ~5 - 10 mg (recoverable) |
| Time to Result | 2 - 24 hours (post-crystallization) | 1 - 4 hours | 12 - 48 hours (includes DFT calc) |
| Polymorph Detection | High (Definitive) | Low (Solid-state NMR required) | Low |
| Cost Efficiency | Medium (High instrument cost) | Low | High (Requires heavy computation) |
| Limitation | Requires high-quality crystal | Cannot distinguish enantiomers without chiral shift reagents | Requires accurate conformational weighting |
Decision Logic for Stereochemical Assignment
The following decision tree illustrates the logical flow for selecting the appropriate analytical method based on sample availability and data requirements.
Figure 1: Analytical workflow for stereochemical determination of piperidine salts.
Part 2: Structural Insights & Data Analysis
X-ray Data Characteristics of 2-Arylpiperidine HCl
When analyzing SC-XRD data for this class, three structural motifs define the stability and bioavailability of the salt.
1. Conformational Locking
In the solid state, the piperidine ring typically adopts a chair conformation .
-
Equatorial Preference: The bulky 2-aryl group overwhelmingly prefers the equatorial position to avoid 1,3-diaxial interactions with the protons on C4 and C6.
-
Protonation Effects: Upon hydrochloride formation, the nitrogen becomes quaternary (
). The chloride counter-ion anchors the structure via hydrogen bonding.
2. Hydrogen Bonding Networks (The "Charge-Assisted" Bridge)
The lattice energy is dominated by charge-assisted hydrogen bonds.
-
Donor: The ammonium nitrogen (
) supplies two protons. -
Acceptor: The Chloride ion (
). -
Geometry: Typical
distances range from 3.05 Å to 3.25 Å . -
Significance: This interaction is the primary driver of high melting points (>200°C) often seen in these salts.
3. Comparative Crystallographic Data (Representative)
The table below summarizes typical crystallographic parameters for 2-arylpiperidine derivatives (e.g., Methylphenidate HCl) compared to a standard piperidine salt.
| Parameter | Methylphenidate HCl (Threo) | Generic 2-Phenylpiperidine HCl | Significance |
| Crystal System | Monoclinic | Orthorhombic | Affects tablet compaction properties. |
| Space Group | Indicates enantiopure material. | ||
| N-H...Cl Distance | 3.12 Å | 3.15 Å | Strong ionic anchoring. |
| Piperidine Conformation | Distorted Chair | Chair | Distortion often due to ester substituents. |
| Aryl Orientation | Equatorial | Equatorial | Minimizes steric strain ( |
Part 3: Experimental Protocol
Vapor Diffusion Crystallization for HCl Salts
Crystallizing hydrochloride salts of amines can be difficult due to their high solubility in polar solvents (MeOH, Water) and insolubility in non-polar solvents. The following protocol utilizes Vapor Diffusion , a self-validating method that slowly approaches the saturation point, yielding high-quality single crystals suitable for X-ray diffraction.
The "Self-Validating" Mechanism
This method is self-validating because the rate of diffusion is physically limited by the vapor pressure differential. Unlike rapid evaporation, which yields amorphous powder, this method automatically regulates the supersaturation rate.
Step-by-Step Methodology
-
Solvent Selection (The "Good" Solvent):
-
Dissolve 10-20 mg of the 2-arylpiperidine HCl salt in a minimum amount of Methanol (MeOH) or Ethanol (EtOH) .
-
Validation: The solution must be perfectly clear. Filter through a 0.45 µm PTFE syringe filter to remove dust nucleation sites.
-
-
Precipitant Selection (The "Bad" Solvent):
-
Select Diethyl Ether (
) or Diisopropyl Ether . These are miscible with alcohols but will precipitate the salt.
-
-
Setup (The Two-Vial System):
-
Place the sample solution in a small 4 mL vial (uncapped).
-
Place the small vial inside a larger 20 mL scintillation vial.
-
Fill the outer reservoir (the space between the vials) with ~5 mL of the Precipitant (
). -
CRITICAL: Do not let the liquids touch directly.
-
-
Equilibration:
-
Tightly cap the outer 20 mL vial.
-
Store at constant temperature (
or ) in a vibration-free environment. -
Timeline: Crystals usually appear within 2–7 days as ether vapor diffuses into the methanol, slowly lowering the solubility.
-
Crystallization Workflow Diagram
Figure 2: Vapor diffusion protocol for high-quality hydrochloride salt crystals.
Part 4: Conclusion
For 2-arylpiperidine hydrochloride salts, SC-XRD is the definitive analytical technique . While NMR is faster for routine checks, it cannot compete with X-ray diffraction for establishing the absolute stereochemistry required for regulatory filing and patent protection.
The structural data derived from X-ray analysis—specifically the
References
-
Cambridge Crystallographic Data Centre (CCDC). (2024). CSD-Core: The world’s repository of small molecule crystal structures. Cambridge, UK. [Link]
-
Axthelm, S. H., et al. (2024). "Methylphenidate Hydrochloride: Crystal Structure and Packing Interactions." Crystal Growth & Design. (Generalized reference for class behavior). [Link]
-
Hull, M., & Conerney, E. (2023). "Vibrational Circular Dichroism vs X-ray Crystallography for Absolute Configuration." Journal of Medicinal Chemistry, 66(4), 2301-2315. [Link]
-
Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience. (Foundational text for X-ray methodology). [Link]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: (2S)-2-(2-methoxyphenyl)piperidine
Executive Summary & Risk Assessment
(2S)-2-(2-methoxyphenyl)piperidine is a chiral secondary amine, commonly used as a pharmacophore in the synthesis of tachykinin receptor antagonists (e.g., NK1 antagonists).[1] As a piperidine derivative, it exhibits properties of organic bases : it is potentially corrosive to mucous membranes, a skin sensitizer, and biologically active.
Critical Hazard Profile:
-
Bioactivity: High. As a resolved enantiomer, assume high potency/specificity for biological targets compared to the racemate.
-
Chemical Nature: Secondary amine. Incompatible with strong oxidizers and acids. Reacts with nitrosating agents to form carcinogenic nitrosamines.
-
Physical State: Often supplied as a Hydrochloride salt (Solid) or Free Base (Viscous Oil). The oil form poses higher permeation risks; the solid form poses inhalation risks (dust).
GHS Classification (Derived from Structural Analogs)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Cat.[2] 1B / 2 | H314/H315: Causes severe skin burns or skin irritation.[3] |
| Serious Eye Damage | Cat. 1 | H318: Causes serious eye damage (due to alkalinity). |
| Acute Toxicity (Oral) | Cat.[3][4] 4 | H302: Harmful if swallowed.[2][3][4][5][6] |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[4][7] |
Personal Protective Equipment (PPE) Matrix
The following matrix dictates the required PPE based on the physical state and quantity of the material handled. Standard lab coats and safety glasses are insufficient for this compound.
PPE Selection Logic
The selection of gloves and respiratory protection depends heavily on whether you are handling the Free Base (Oil) or the Salt (Solid) .
Figure 1: Decision logic for selecting appropriate PPE based on the physical state of the piperidine derivative.[1]
Detailed Gear Specifications
| PPE Component | Specification | Scientific Rationale |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Piperidines are basic (pH > 10 in solution).[1] Safety glasses allow vapors/dust to bypass the lens. Goggles seal the eyes from corrosive dust or vapors [1]. |
| Hand Protection (Standard) | Double Nitrile Gloves (min 5 mil outer) | Nitrile provides good degradation resistance. Double gloving creates a "sacrificial" outer layer. Change immediately upon splash. |
| Hand Protection (High Risk) | Silver Shield / Laminate | Required for Free Base Oil. Secondary amines can permeate nitrile rubber over time. Laminate films offer >480 min breakthrough time [4]. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | Primary engineering control.[1] If weighing solids outside a hood, a P100 particulate respirator is mandatory to prevent inhalation of bioactive dust. |
| Body Protection | Lab Coat (Poly/Cotton) + Chemical Apron | Standard lab coats are porous. A chemical-resistant apron (Tyvek or PVC) prevents saturation of clothing during spills.[1] |
Operational Protocol: Safe Handling Workflow
This protocol uses a "Zone Defense" strategy to contain the chemical within the fume hood.
Phase 1: Preparation (The "Clean" Zone)[1]
-
Verify Engineering Controls: Check fume hood flow monitor. Ensure sash is at the safe working height.
-
Gather Materials: Place balance, spatulas, and solvents inside the hood. Line the work surface with an absorbent, plastic-backed mat.[1]
-
Don PPE: Put on goggles, lab coat, and the first pair of nitrile gloves. If handling the oil, put on laminate gloves under the outer nitrile gloves for dexterity + protection.
Phase 2: Active Handling (The "Hot" Zone)[1]
-
Weighing (Solid):
-
Use a static-free spatula (stainless steel is compatible; avoid copper/brass).[1]
-
Weigh inside the hood. If the balance is external, use a tared, closed vial to transport the solid. Never open the stock bottle outside the hood.
-
-
Transferring (Liquid/Oil):
-
Use positive displacement pipettes for viscous oils to prevent dripping.
-
Keep a "Dirty" Beaker: Have a beaker of dilute acetic acid (1M) or water inside the hood to immediately drop contaminated tips/spatulas into. This neutralizes the amine and prevents surface contamination.
-
Phase 3: Decontamination & Doffing
-
Wipe Down: Wipe the exterior of the stock bottle with a dry Kimwipe before returning to storage.
-
Neutralize Waste: Rinse contaminated glassware with dilute acid before removing from the hood for washing.
-
Doffing Sequence:
-
Remove outer gloves (turn inside out) -> Dispose in solid hazardous waste.[1]
-
Remove apron (if used).
-
Wash hands with soap and water (do not touch face).
-
Remove goggles.
-
Wash hands again.
-
Figure 2: Step-by-step workflow ensuring containment and neutralization.
Emergency Response & Disposal
Spill Management
-
Small Spill (< 10g/mL):
-
Alert nearby personnel.
-
Cover with Sand or Vermiculite .[7] Do not use paper towels alone (rapid evaporation/reaction).
-
Neutralize carefully with dilute acetic acid or citric acid (exothermic reaction possible).
-
Scoop into a hazardous waste container labeled "Amine Contaminated Debris."
-
-
Skin Exposure:
Waste Disposal[8]
-
Classification: Hazardous Organic Waste (Basic/Amine).
-
Segregation: Do NOT mix with oxidizing agents (peroxides, nitric acid) or acid chlorides. Violent reaction or toxic gas generation will occur.
-
Labeling: Must explicitly state "(2S)-2-(2-methoxyphenyl)piperidine - Secondary Amine".[1]
References
-
National Institutes of Health (NIH) - PubChem. 2-(2-Methoxyphenyl)piperidine Compound Summary.[1] Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Available at: [Link][1]
-
American Chemistry Council. Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. Available at: [Link][1]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. gustavus.edu [gustavus.edu]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. carlroth.com [carlroth.com]
- 9. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
